N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3-chloro-4-methylphenyl group linked via an acetamide bridge to a 4-ethyl-2,3-dioxopiperazine moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-3-18-6-7-19(15(22)14(18)21)9-13(20)17-11-5-4-10(2)12(16)8-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHOSFXJMXQPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula : CHClNO
SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)Cl
This compound features a chloro-substituted aromatic ring and a piperazine moiety, which are significant for its biological interactions.
Synthesis Overview
The synthesis of this compound typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with an appropriate acylating agent. The process can yield various derivatives with differing biological profiles. The stability of the piperazine ring contributes to the compound's robustness during synthesis and storage .
Antitumor Activity
Research has indicated that derivatives of 2,3-dioxopiperazines exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction : These compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.
A notable study demonstrated that a related compound showed IC values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of the piperazine ring is known to enhance interactions with bacterial enzymes and receptors. Preliminary tests have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Data Table: Biological Activity Summary
| Activity Type | Tested Strains/Cells | IC | Mechanism of Action |
|---|---|---|---|
| Antitumor | HL60, MCF7 | ~5 µM | Cell cycle arrest, apoptosis |
| Antimicrobial | E. coli, S. aureus | ~10 µg/mL | Cell wall synthesis inhibition |
Case Study 1: Antitumor Efficacy
In a controlled study involving the use of this compound on MCF7 breast cancer cells, researchers observed a significant reduction in cell viability after 48 hours of treatment. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, confirming apoptosis induction.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations lower than those required for many currently used antibiotics. This suggests that further exploration into its mechanism could lead to the development of new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Acetamide Derivatives
Key Observations:
- Piperazine vs.
- Substituent Position : The 3-chloro-4-methylphenyl group in the target compound and may enhance lipophilicity and membrane permeability compared to dichlorophenyl or nitrobenzamide analogs (e.g., ).
- Hybrid Motifs : Compounds like (imidazole-sulfanyl) and (pyrazine-sulfanyl) introduce sulfur-based groups, which could improve metabolic stability but reduce solubility compared to the target compound’s oxygen-rich dioxopiperazine .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends:
- Higher LogP values in chlorophenyl derivatives (e.g., ) suggest greater membrane permeability but increased risk of off-target lipid interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
